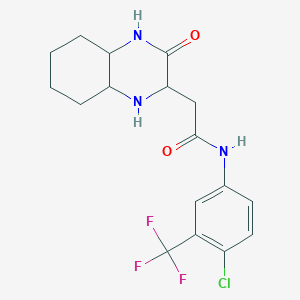
C17H19ClF3N3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its complex structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-chloro-6-(trifluoromethyl)phenyl]-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the chloro-substituted phenyl ring, followed by the introduction of the trifluoromethyl group. The piperazine moiety is then attached through a series of reactions involving cyclopropanecarbonyl chloride and acetic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
N-[2-chloro-6-(trifluoromethyl)phenyl]-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring. Reagents like sodium hydroxide or potassium tert-butoxide are often used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
N-[2-chloro-6-(trifluoromethyl)phenyl]-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic
Biological Activity
C17H19ClF3N3O2 is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of several functional groups that contribute to its biological activity. The presence of chlorine (Cl), fluorine (F), and nitrogen (N) atoms suggests potential interactions with various biological targets. The trifluoromethyl group is often associated with enhanced lipophilicity, which can influence the compound's absorption and distribution in biological systems.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies have shown that compounds with similar structures can inhibit specific enzymes, such as Notum, which plays a role in various signaling pathways. Inhibition of Notum activity has been linked to potential therapeutic effects in cancer and other diseases .
- Antiparasitic Activity : Related compounds have demonstrated promising activity against parasitic infections, including nematodes like hookworms and whipworms. This suggests that this compound may also possess antiparasitic properties .
- Antimicrobial Properties : Some fluorinated compounds are known for their antimicrobial activities. The structural features of this compound may allow it to interact with microbial membranes or inhibit essential microbial enzymes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
Case Studies
Several case studies highlight the biological relevance of compounds similar to this compound:
- Notum Inhibition Study : In a study screening a library of compounds for Notum inhibitors, several candidates exhibited significant inhibitory effects, with IC50 values indicating promising therapeutic potential. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring enhanced potency .
- Antiparasitic Efficacy : A series of experiments evaluated the efficacy of related compounds against parasitic infections. The results indicated that certain structural modifications led to increased activity against nematodes, suggesting avenues for developing new antiparasitic agents .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O2/c18-11-6-5-9(7-10(11)17(19,20)21)22-15(25)8-14-16(26)24-13-4-2-1-3-12(13)23-14/h5-7,12-14,23H,1-4,8H2,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGKPFOFVPQMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














